Cyclopentane, (nitromethylene)-
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Overview
Description
(Nitromethylidene)cyclopentane is an organic compound with the molecular formula C₆H₉NO₂. It belongs to the class of c-nitro compounds, which are characterized by the presence of a nitro group (-NO₂) attached to a carbon atom. This compound is known for its aromatic heterocyclic structure containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact and oral ingestion, and is relatively safe for vertebrates while degrading rapidly in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nitromethylidene)cyclopentane typically involves the reaction of cyclopentanone with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the nitromethylene group attached to the cyclopentane ring. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Ethanol or other suitable organic solvents.
Catalyst/Base: Sodium ethoxide or other strong bases.
Industrial Production Methods
Industrial production of (Nitromethylidene)cyclopentane follows similar synthetic routes but on a larger scale. The process involves:
Reactants: Cyclopentanone and nitromethane.
Catalysts: Strong bases such as sodium ethoxide.
Reaction Vessels: Large-scale reactors with temperature and pressure control.
Purification: Distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(Nitromethylidene)cyclopentane undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
(Nitromethylidene)cyclopentane has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its neurotoxic effects and potential use in pest control.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (Nitromethylidene)cyclopentane involves its interaction with molecular targets such as acetylcholine receptors. It acts as a ligand-gated ion channel modulator, binding to the receptor and causing a conformational change that leads to the opening of an ion-conducting channel across the plasma membrane. This results in the disruption of normal neurotransmission, leading to its neurotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Nitromethane: A simple nitro compound with similar reactivity but lacking the cyclopentane ring.
Cyclopentanone: The parent compound used in the synthesis of (Nitromethylidene)cyclopentane.
Nitrocyclohexane: A similar compound with a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
(Nitromethylidene)cyclopentane is unique due to its specific combination of a nitromethylene group and a cyclopentane ring, which imparts distinct chemical and biological properties. Its rapid degradation in the environment and relative safety to vertebrates make it a valuable compound for various applications.
Properties
CAS No. |
27861-40-1 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
nitromethylidenecyclopentane |
InChI |
InChI=1S/C6H9NO2/c8-7(9)5-6-3-1-2-4-6/h5H,1-4H2 |
InChI Key |
FCFLHKHBKPPQQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C[N+](=O)[O-])C1 |
Origin of Product |
United States |
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